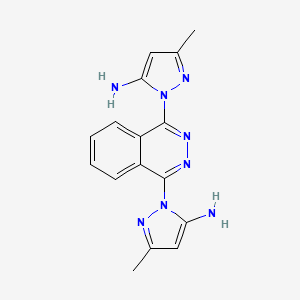
1,1'-(Phthalazine-1,4-diyl)bis(3-methyl-1H-pyrazol-5-amine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Phthalazine-1,4-diyl)bis(3-methyl-1H-pyrazol-5-amine) is a complex organic compound that belongs to the class of heterocyclic compounds It features a phthalazine core linked to two pyrazole rings, each substituted with a methyl group and an amine group
準備方法
The synthesis of 1,1’-(Phthalazine-1,4-diyl)bis(3-methyl-1H-pyrazol-5-amine) typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of appropriate precursors, such as phthalic anhydride and hydrazine.
Attachment of Pyrazole Rings: The pyrazole rings are introduced through a condensation reaction involving 3-methyl-1H-pyrazole-5-amine and the phthalazine core.
化学反応の分析
1,1’-(Phthalazine-1,4-diyl)bis(3-methyl-1H-pyrazol-5-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced derivatives.
Common reagents and conditions for these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., sodium hydroxide), and controlled temperatures.
科学的研究の応用
1,1’-(Phthalazine-1,4-diyl)bis(3-methyl-1H-pyrazol-5-amine) has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and antituberculosis agent.
Materials Science: Due to its unique structure, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Biological Studies: The compound’s interaction with biological molecules makes it a candidate for studying enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 1,1’-(Phthalazine-1,4-diyl)bis(3-methyl-1H-pyrazol-5-amine) involves its interaction with specific molecular targets. In antimicrobial applications, the compound likely inhibits key enzymes or disrupts cellular processes in pathogenic microorganisms. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with nucleic acids or proteins .
類似化合物との比較
1,1’-(Phthalazine-1,4-diyl)bis(3-methyl-1H-pyrazol-5-amine) can be compared with other similar compounds, such as:
Phthalazine Derivatives: Compounds like phthalazine-1,4-dione have shown similar biological activities, including antimicrobial and anticonvulsant properties.
Pyrazole Derivatives: Pyrazole-based compounds, such as 1H-pyrazolo[1,2-b]phthalazine-5,10-dione, also exhibit antimicrobial and antioxidant activities.
The uniqueness of 1,1’-(Phthalazine-1,4-diyl)bis(3-methyl-1H-pyrazol-5-amine) lies in its dual pyrazole substitution, which may enhance its biological activity and provide additional functionalization sites for further chemical modifications.
特性
CAS番号 |
93433-37-5 |
|---|---|
分子式 |
C16H16N8 |
分子量 |
320.35 g/mol |
IUPAC名 |
2-[4-(5-amino-3-methylpyrazol-1-yl)phthalazin-1-yl]-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C16H16N8/c1-9-7-13(17)23(21-9)15-11-5-3-4-6-12(11)16(20-19-15)24-14(18)8-10(2)22-24/h3-8H,17-18H2,1-2H3 |
InChIキー |
OIRWRGZCYOORNA-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1)N)C2=NN=C(C3=CC=CC=C32)N4C(=CC(=N4)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


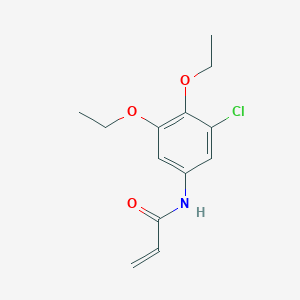
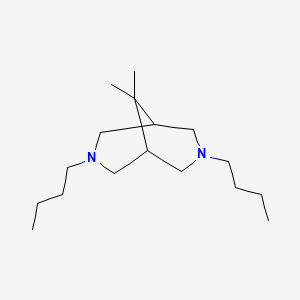
![N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]butanamide](/img/structure/B14361383.png)

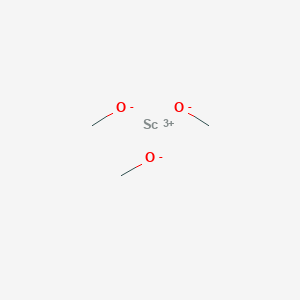

![N-[2-(2-Formylphenyl)ethyl]-N-methylbenzamide](/img/structure/B14361416.png)
![[5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid](/img/structure/B14361428.png)
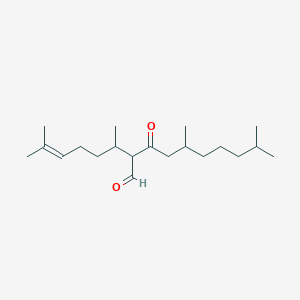
![[(Cyclopent-2-en-1-yl)oxy]benzene](/img/structure/B14361435.png)
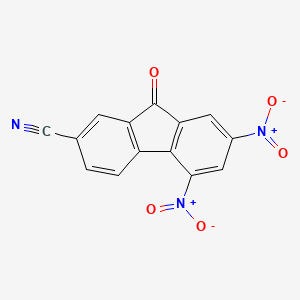
![4-(2-{4-[(Dodecyloxy)carbonyl]phenyl}acetamido)benzene-1-sulfonic acid](/img/structure/B14361445.png)
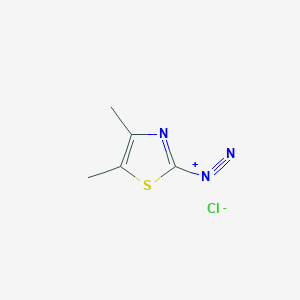
![Bis[4-(4-hydroxybenzoyl)phenyl] carbonate](/img/structure/B14361454.png)
